molecular formula C20H21FN2O2 B2977160 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide CAS No. 922092-02-2

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2977160
CAS No.: 922092-02-2
M. Wt: 340.398
InChI Key: HVBHBPRHRJBBKS-UHFFFAOYSA-N
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Description

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with an indole core, a fluorobenzyl group, and a methoxyethyl acetamide moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride. The final step involves the acylation of the indole derivative with 2-methoxyethyl acetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity, while the methoxyethyl acetamide moiety can influence its solubility and bioavailability. These interactions can lead to the modulation of signaling pathways and biological processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide
  • 2-(1-(4-bromobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide
  • 2-(1-(4-methylbenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide

Uniqueness

Compared to its analogs, 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-25-11-10-22-20(24)12-16-14-23(19-5-3-2-4-18(16)19)13-15-6-8-17(21)9-7-15/h2-9,14H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBHBPRHRJBBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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